Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione is an organic compound with the molecular formula C16H26O3 and a molecular weight of 266.37584 g/mol . This compound is characterized by a furan ring substituted with a dihydro-3-(1,3,5,7-tetramethyl-2-octenyl) group. It is known for its unique chemical structure, which includes a five-membered ring and multiple double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione typically involves the reaction of furan derivatives with specific alkylating agents under controlled conditions. One common method includes the use of tert-dodecenylsuccinicanhydride as a precursor . The reaction conditions often require a solvent such as toluene or dichloromethane , and the process is usually carried out at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as or .
Reduction: Reduction reactions typically involve reagents like or .
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .
Scientific Research Applications
Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dihydro-3-(1,3,5,7-tetramethyl-2-octenyl)furan-2,5-dione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
57307-46-7 |
---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-(4,6,8-trimethylnon-3-en-2-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-10(2)6-11(3)7-12(4)8-13(5)14-9-15(17)19-16(14)18/h8,10-11,13-14H,6-7,9H2,1-5H3 |
InChI Key |
SFCLDKUUKKOPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(=CC(C)C1CC(=O)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.